HFPO octamer alcohol

Description

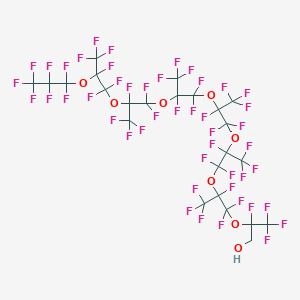

Structure

2D Structure

Properties

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H3F47O8/c25-2(1-72,10(34,35)36)73-19(60,61)4(28,12(40,41)42)75-21(64,65)6(30,14(46,47)48)77-23(68,69)8(32,16(52,53)54)79-24(70,71)9(33,17(55,56)57)78-22(66,67)7(31,15(49,50)51)76-20(62,63)5(29,13(43,44)45)74-18(58,59)3(26,27)11(37,38)39/h72H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POGRADMNBHNLIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H3F47O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1312.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Oligomerization Mechanisms

Fundamental Principles of Hexafluoropropylene Oxide (HFPO) Polymerization

The polymerization of HFPO is fundamentally an anionic ring-opening process. The reaction is initiated by a nucleophilic attack on the epoxide ring of the HFPO monomer. tandfonline.com This initiation leads to the formation of a propagating species that sequentially adds more monomer units.

The reactivity of the HFPO monomer is centered on its strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, which relieves the ring strain and initiates polymerization. tandfonline.com The attack exhibits high regioselectivity. Nucleophiles predominantly attack the more substituted, central carbon atom of the epoxide. icm.edu.pltandfonline.com

This selective attack results in the opening of the ring to form a stable n-perfluoropropoxide anion. tandfonline.com This anion is the propagating species in the oligomerization chain. A competing, though less frequent, reaction is the attack on the terminal carbon atom. icm.edu.pl The initial stage of the oligomerization often involves the isomerization of HFPO to perfluoropropionyl fluoride (B91410), driven by the nucleophilic catalyst. icm.edu.plchemours.com This acyl fluoride can exist in equilibrium with the perfluoropropoxide ion, which then reacts with another HFPO molecule to extend the oligomer chain. icm.edu.pl

Mechanistic and kinetic studies have been crucial in understanding and controlling the HFPO polymerization process. tandfonline.com The initiation step involves a nucleophile, such as a fluoride ion (F⁻), attacking the HFPO monomer. tandfonline.comwikipedia.org This reaction forms an alkoxide, which then propagates the reaction by attacking subsequent HFPO molecules. The general polymerization reaction can be represented as follows:

n CF₃CFCF₂O → [−O−CF(CF₃)−CF₂−]ₙ

The process generates a polymer terminated with an acyl fluoride group (-COF). icm.edu.plwikipedia.org Kinetic studies have demonstrated that the polymerization can proceed in a living manner under specific conditions, which allows for precise control over the molecular weight and the creation of polymers with narrow molecular weight distributions. researchgate.net The presence of impurities such as water, hydrogen fluoride, or hexafluoroacetone can act as chain transfer agents, limiting the maximum degree of polymerization. google.com

Control of Oligomerization Process Parameters

The degree of oligomerization and the yield of specific oligomers like the octamer are highly dependent on the reaction parameters. The most influential factors are the choice of catalytic system and the reaction conditions, including solvent and temperature. icm.edu.plresearchgate.net Pressure is considered to have a lesser impact on the process. icm.edu.pl

A variety of nucleophilic catalysts can be used to initiate HFPO oligomerization, with alkali metal halides and amines being the most common. icm.edu.pl

Halides : Alkali metal halides are effective catalysts, with their activity correlating to the nucleophilicity of the halide ion. The degree of oligomerization generally decreases in the order F⁻ > Cl⁻ > Br⁻ > I⁻. icm.edu.pl Fluoride ions, particularly from potassium fluoride (KF) and cesium fluoride (CsF), are highly effective for producing trimers and tetramers. icm.edu.pl In contrast, iodide ions tend to favor the formation of the dimer. icm.edu.pl

Amines : Tertiary and secondary amines are also employed as catalysts for the oligomerization process. icm.edu.plresearchgate.net

The choice of catalyst directly influences the distribution of oligomer chain lengths.

| Halide Ion | Typical Oligomer Products | Relative Degree of Oligomerization | Reference |

|---|---|---|---|

| Fluoride (F⁻) | Mainly trimers and tetramers; lesser amounts of dimer and pentamer | High | icm.edu.pl |

| Chloride (Cl⁻) | Lower average degree than fluoride | Medium | icm.edu.pl |

| Bromide (Br⁻) | Lower average degree than chloride | Low | icm.edu.pl |

| Iodide (I⁻) | Mainly the dimer; very small amounts of tetramer | Very Low | icm.edu.pl |

The reaction environment plays a critical role in controlling the oligomerization outcome.

Solvent : Aprotic polar solvents are preferred for HFPO oligomerization. google.comgoogle.com Suitable solvents include glymes (e.g., diglyme, tetraglyme) and tetrahydrofuran. google.com The solvent's primary role is to dissolve or disperse the catalyst, facilitating the reaction. For instance, alkali metal halides are poorly soluble in tetrahydrofuran, leading to no oligomerization, while they are more effective in acetonitrile (B52724) or glymes. icm.edu.plgoogle.com Anhydrous conditions are essential for successful oligomerization. icm.edu.pl

Temperature : The reaction temperature is a key parameter for controlling the average degree of polymerization. google.com Oligomerization is typically carried out at temperatures ranging from -30°C to 50°C. google.com For producing specific oligomers, such as those with an average degree of 6 to 10, a narrower temperature range of -10°C to 10°C is often beneficial. google.com Maintaining a constant temperature is important for achieving a consistent product. google.com

Pressure : While pressure has a less significant influence compared to catalyst and solvent, it is still a parameter that is controlled during the reaction, often by managing the feed rate of the gaseous HFPO monomer. icm.edu.plresearchgate.net

| Parameter | Condition/Type | Effect on Oligomerization | Reference |

|---|---|---|---|

| Solvent | Aprotic polar (e.g., Diglyme, Tetraglyme, Acetonitrile) | Effective; promotes catalyst solubility and reaction. | icm.edu.plgoogle.com |

| Poorly solvating (e.g., Tetrahydrofuran for halides) | Ineffective; catalyst does not dissolve, and oligomerization does not proceed. | icm.edu.pl | |

| Temperature | -30°C to 50°C | General operating range for polymerization. | google.com |

| -10°C to 10°C | Optimal for producing oligomers with an average degree of 6-10. | google.com | |

| Catalyst Condition | Anhydrous | Essential for successful oligomerization; water can inhibit the reaction. | icm.edu.plgoogle.com |

Derivatization of HFPO Oligomer Alcohols

The direct product of HFPO oligomerization is a polyether terminated with a reactive acyl fluoride group (-COF). tandfonline.com To obtain the corresponding HFPO octamer alcohol, this terminal group must be chemically modified. This is typically a two-step process.

First, the acyl fluoride is converted to a more stable ester, for example, a methyl ester, by reaction with an alcohol like methanol (B129727). researchgate.net This ester is then reduced to the primary alcohol. researchgate.net Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this reduction. researchgate.net

The resulting poly-HFPO alcohol is a versatile intermediate. researchgate.net Due to the electron-withdrawing nature of the fluorinated chain, the alcohol can exhibit poor nucleophilicity. To enhance its reactivity for further derivatization, it is often converted to its corresponding salt (an alkoxide). This salt behaves like a conventional alkoxide and can readily undergo nucleophilic substitution reactions. For instance, reacting the salt with acetyl chloride or allyl chloride yields the corresponding ester or ether derivatives, respectively. researchgate.net

Chemical Transformations to Salts and Esters

Due to the electron-withdrawing nature of the perfluoroalkyl chain, this compound exhibits poor nucleophilicity. To overcome this, it is often advantageous to first convert the alcohol into a corresponding salt, which behaves like a conventional hydrocarbon alkoxide researchgate.net. This transformation significantly enhances its reactivity, enabling subsequent nucleophilic substitution reactions.

One common method involves the reaction of the this compound with a strong base, such as sodium hydride, to form the corresponding alkoxide salt. This salt can then readily react with various electrophiles. For instance, the reaction with acyl chlorides, such as acetyl chloride, yields the corresponding ester researchgate.net.

Another important class of esters, α,β-unsaturated esters, can be synthesized from oligo(HFPO) alcohol. The Steglich esterification is a reported method for producing maleate oligo(hexafluoropropylene oxide) researchgate.net. The reaction conditions for this process can be influenced by the molecular weight of the fluorinated alcohol.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| Poly-HFPO alcohol | Sodium Hydride | Salt Formation | Poly-HFPO alkoxide salt | researchgate.net |

| Poly-HFPO alkoxide salt | Acetyl chloride | Esterification | Poly-HFPO acetate (B1210297) | researchgate.net |

| Oligo(HFPO) alcohol | Maleic anhydride | Steglich Esterification | Maleate oligo(HFPO) | researchgate.net |

Synthesis of Functionalized Oligomers (e.g., Ethers, Unsaturated Compounds)

The enhanced nucleophilicity of the HFPO octamer alkoxide salt facilitates the synthesis of various functionalized oligomers, including ethers and unsaturated compounds.

Ethers: The Williamson ether synthesis is a viable route for preparing ethers from this compound. After forming the alkoxide salt, it can be reacted with alkyl halides, such as allyl chloride or allyl bromide, to produce the corresponding allyl ether researchgate.net.

Unsaturated Compounds: Beyond the α,β-unsaturated esters mentioned previously, other unsaturated functionalities can be introduced. The synthesis of fluorinated (meth)acrylates has been achieved through the reaction of the di- or trimer of hexafluoropropylene oxide with 2-hydroxyethyl (meth)acrylate, resulting in high yields researchgate.net. These monomers exhibit good solubility in common organic solvents and compatibility with non-fluorinated acrylates researchgate.net.

The synthesis of these functionalized oligomers opens up possibilities for further polymerization and material design. For example, the resulting unsaturated compounds can be used in photopolymerization to create hydrophobic polymers by copolymerizing with vinyl ethers researchgate.net.

| Starting Material | Reagent | Product Type | Specific Product |

| Poly-HFPO alkoxide salt | Allyl chloride/bromide | Ether | Allyl ether oligo(HFPO) |

| HFPO di/trimer | 2-hydroxyethyl (meth)acrylate | Unsaturated Ester | Fluorinated (meth)acrylate |

Advanced Synthetic Methodologies for Tailored HFPO Oligomer Alcohol Architectures

Recent advancements in polymer chemistry have enabled the synthesis of complex and precisely defined macromolecular architectures. These methodologies are being applied to HFPO oligomer alcohols to create tailored structures with unique properties.

Star Polymers: One approach to creating complex architectures is the synthesis of star-shaped polymers. Hexafluoropropylene oxide itself has been utilized as an efficient multifunctional coupling agent. Anionic polymerization of monomers like isoprene, followed by termination with HFPO, has been shown to yield three-armed star polymers with narrow molecular weight distributions documentsdelivered.com. This method allows for a high degree of chain coupling, with optimization leading to at least 97% of the polymer chains being incorporated into the star architecture documentsdelivered.com.

Graft Copolymers: Graft copolymers containing HFPO segments have also been synthesized. For instance, poly(vinylidene fluoride)-graft-oligomeric hexafluoropropylene oxide [poly(VDF-g-oligo(HFPO))] copolymers have been prepared researchgate.net. This involves the radical copolymerization of vinylidene fluoride (VDF) with an oligo(HFPO) macromonomer. These graft copolymers exhibit interesting thermal properties and can be highly omniphobic, repelling both water and oil researchgate.net.

Dendritic and Hyperbranched Polymers: Dendritic and hyperbranched polymers represent another class of complex, three-dimensional architectures. These highly branched structures offer a high density of terminal functional groups and unique rheological properties kpi.uanih.gov. While the direct synthesis of dendritic structures from this compound is a developing area, the fundamental concepts of divergent and convergent synthesis used for other dendritic polymers could potentially be adapted . Hyperbranched polymers, which are structurally less perfect than dendrimers but easier to synthesize, also present a promising avenue for creating highly branched HFPO-based materials kpi.ua.

| Architecture | Synthetic Approach | Key Features |

| Star Polymers | Anionic polymerization with HFPO as a coupling agent | Three-armed structures, narrow molecular weight distribution |

| Graft Copolymers | Radical copolymerization of a backbone monomer with an oligo(HFPO) macromonomer | Combines properties of two different polymers, can be omniphobic |

| Block Copolymers | Controlled/living polymerization techniques | Well-defined block structures, combines distinct polymer properties |

| Dendritic/Hyperbranched Polymers | Stepwise divergent or convergent synthesis (dendrimers); one-pot polymerization (hyperbranched) | Highly branched 3D structures, high density of functional groups |

Chemical Reactivity and Environmental Transformation

Hydrolysis and Nucleophilic Attack Processes

Hydrolysis involves the reaction of a substance with water. In the case of alcohols, this typically requires the hydroxyl group (-OH) to be a good leaving group, which it is not. cas.cn Therefore, direct hydrolysis of HFPO octamer alcohol is generally a slow process. chemguide.co.uk However, under certain conditions, nucleophilic substitution reactions can occur where a nucleophile, a chemical species that donates an electron pair, attacks a positively charged center in the molecule. youtube.comchemguide.co.uk For alcohols, this often requires the conversion of the hydroxyl group into a better leaving group. cas.cn

In the context of related PFAS compounds, studies have shown that the ether linkages (C-O-C) can be susceptible to cleavage. For instance, in the degradation of hexafluoropropylene oxide dimer acid (HFPO-DA), the ether bond is a favorable point of attack for hydrated electrons. nih.gov While specific studies on the hydrolysis and nucleophilic attack of the this compound are limited, the principles of such reactions on similar fluorinated ether compounds suggest that these pathways could contribute to its transformation, albeit likely under specific environmental conditions that facilitate the reaction. researchgate.netpressbooks.pub

Atmospheric Degradation Pathways

Once in the atmosphere, this compound can undergo several degradation processes, primarily driven by photochemical reactions.

The primary atmospheric removal pathway for many volatile organic compounds, including alcohols, is through reaction with hydroxyl radicals (•OH). nih.gov This radical, often called the "atmospheric detergent," initiates oxidation by abstracting a hydrogen atom or adding to a double bond. nih.gov For alcohols, the reaction with •OH radicals is a significant degradation mechanism. copernicus.org In the case of fluorotelomer alcohols (FTOHs), a class of compounds structurally related to this compound, their atmospheric degradation is known to be initiated by •OH radicals, leading to the formation of perfluorocarboxylic acids (PFCAs). utoronto.canih.gov This process involves the oxidation of the alcohol group. researchgate.net

The general mechanism for the OH-initiated oxidation of alcohols in the gas phase often involves the formation of β-hydroxyalkyl radicals. nih.gov The rate of these reactions can be influenced by the presence of other atmospheric components. researchgate.netnih.gov

Perfluorinated alcohols (PFOHs) are known to be thermally unstable and can degrade through the elimination of hydrogen fluoride (B91410) (HF), which ultimately leads to the formation of PFCAs. nih.govresearchgate.net One proposed mechanism for this decomposition in the gas phase is overtone-induced degradation. nih.govresearchgate.net This process involves the absorption of energy by the O-H vibrational overtones, which are multiples of the fundamental vibrational frequency. stanford.edu Excitation to higher vibrational levels (e.g., vOH ≥ 3) can provide sufficient energy to overcome the activation barrier for HF elimination. nih.govresearchgate.net While the unimolecular decomposition of PFOHs requires high energy (excitation to vOH = 5 or 6), this pathway can become more significant under certain atmospheric conditions. nih.govresearchgate.net

The presence of water molecules in the atmosphere can significantly influence the degradation of PFOHs. nih.govresearchgate.net PFOHs can readily form complexes with water. nih.govresearchgate.net The formation of these complexes lowers the energy barrier for the HF elimination reaction. nih.govresearchgate.net Consequently, excitation to lower O-H vibrational overtone levels becomes sufficient to induce a reaction. nih.govresearchgate.net

The photolysis rate constants for water complexes of smaller PFOHs like CF3OH and CF3CF2OH have been estimated, suggesting that this pathway is much faster than the unimolecular decomposition of the alcohol alone. nih.govresearchgate.net This overtone-driven reaction of PFOH-water complexes could be a notable atmospheric source of PFCAs, particularly in drier regions where heterogeneous reactions are less frequent. nih.govresearchgate.net

Table 1: Estimated Photolysis Rate Constants for PFOH-Water Complexes

| Compound | Photolysis Rate Constant (s⁻¹) |

|---|---|

| CF₃OH x H₂O | 6.1 x 10⁻⁸ nih.gov |

| CF₃CF₂OH x H₂O | 5.6 x 10⁻⁸ nih.gov |

Data derived from density functional theory calculations.

Aqueous Phase Degradation Mechanisms

In aquatic environments, different degradation mechanisms become important, particularly those involving reductive processes.

Advanced reduction processes (ARPs) using ultraviolet (UV) light in combination with sulfite (B76179) (SO₃²⁻) have proven effective for the degradation of various PFAS. researchgate.netresearchgate.net This system generates hydrated electrons (eₐₙ⁻), which are powerful reducing agents. nih.govresearchgate.net

Studies on related HFPO compounds, such as HFPO-DA and its oligomers, have demonstrated that they are readily degraded and defluorinated by the hydrated electrons produced in UV/sulfite systems. nih.govnih.govresearchgate.net The ether bond in these molecules is a primary target for attack by the hydrated electrons. nih.gov For instance, in the degradation of C7 HFPO-TA, a unique H/OCF₃ exchange was observed, highlighting a specific cleavage pathway. nih.gov In contrast to oxidative methods, which can be hindered by the molecular structure of these compounds, reductive degradation has been shown to be a more feasible and promising technology for removing HFPO derivatives from contaminated water. nih.govnih.govresearchgate.net

The degradation of HFPO oligomer acids in UV/sulfite systems has been shown to proceed effectively, leading to the removal of over 99.7% of the substances within 60 minutes in simulated nanofiltration concentrate, with complete fluoride recovery after 120 minutes. researchgate.net This indicates that the reductive pathway is highly efficient for breaking down these complex fluorinated molecules. researchgate.net

Oxidative Degradation Processes (e.g., UV/Persulfate Systems)

The ether linkages within the backbone of HFPO oligomers confer significant chemical stability, making them resistant to many conventional oxidative treatments. Research on related HFPO compounds, such as hexafluoropropylene oxide dimer acid (HFPO-DA), demonstrates this recalcitrance. Studies investigating the degradation of HFPO-DA using advanced oxidation processes (AOPs) have found that it is not effectively degraded by UV-activated persulfate systems. nih.gov In one study, less than 5% of HFPO-DA was oxidized after three hours of exposure in a UV/persulfate system. nih.gov

Effective degradation of the HFPO structure appears to require more aggressive conditions, such as those provided by electrochemical or thermally-activated persulfate. nih.gov The primary reactive species in these systems is the sulfate (B86663) radical (SO₄•⁻), which initiates the degradation cascade. nih.govresearchgate.net However, the reaction is not spontaneous at room temperature and necessitates sufficient energy input to proceed. nih.gov The side CF₃- group at the α-carbon in HFPO-DA is thought to act as a barrier, protecting the carboxyl group from attack by sulfate or hydroxyl radicals. nih.gov While direct studies on the this compound are limited, the known stability of the HFPO ether chain suggests it would exhibit similar high resistance to degradation under standard UV/persulfate conditions.

Intermediate and Terminal Product Identification in Degradation Cascades

The identification of intermediate and terminal products is crucial for understanding the complete environmental fate of a compound. While specific data for this compound is not available, studies on related HFPO oligomers and FTOHs provide insight into the likely degradation products.

For the oxidative degradation of HFPO-DA via advanced methods like anodic oxidation or thermally-activated persulfate, the degradation proceeds through successive intermediates. nih.govresearchgate.net The process involves decarboxylation and the formation of unstable alcohols, ultimately leading to mineralization or the formation of shorter-chain acids. researchgate.net The final degradation products of HFPO-DA have been identified as CO₂, fluoride ions (F⁻), and shorter-chain perfluorinated acids such as trifluoroacetic acid and pentafluoropropionic acid. nih.govresearchgate.net

In the biotic degradation of 8:2 FTOH, a series of intermediate products are formed. nih.govnih.gov Terminal products are typically stable PFCAs. nih.govnih.gov

The table below summarizes identified degradation products from related compounds.

| Parent Compound | Degradation Process | Intermediate Products | Terminal Products | Source |

|---|---|---|---|---|

| HFPO-DA (GenX) | Anodic Oxidation / Thermally-activated Persulfate | Alkyl radicals, unstable perfluoroalcohols, acyl fluorides | CO₂, F⁻, Trifluoroacetic acid (TFA), Pentafluoropropionic acid (PFPA), FCOOH | nih.govresearchgate.net |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Aerobic Biodegradation | 8:2 Telomer aldehyde, 8:2 Telomer carboxylic acid, 8:2 Unsaturated telomer acid | Perfluorooctanoic acid (PFOA) | nih.gov |

| 8:2 Fluorotelomer Alcohol (8:2 FTOH) | Anaerobic Biodegradation | 8:2 FTUA, 8:2 FTCA, 7:3 Acid, 7:2 sFTOH | PFOA, Perfluoropentanoic acid (PFPeA), Perfluorobutyric acid (PFBA) | nih.gov |

Stability of HFPO Oligomer Alcohols in Diverse Environmental Matrices and Experimental Solvents

The stability of per- and polyfluoroalkyl substances (PFAS) can vary significantly depending on the environmental matrix or the solvent used in experimental studies. Research on HFPO-dimer acid (HFPO-DA) has shown that it is stable for over 30 days in deionized water, methanol (B129727), and isopropyl alcohol. researchgate.net However, it degrades readily in polar aprotic solvents, including acetonitrile (B52724) (ACN), acetone, and dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This degradation follows first-order kinetics and involves a decarboxylation reaction, converting the acid to a more volatile fluoroether. researchgate.net The instability in these solvents is a critical consideration for toxicological and environmental analyses. researchgate.netnih.gov

While the this compound lacks the carboxylic acid group that is reactive in aprotic solvents, its stability would still be influenced by the surrounding medium. The ether linkages provide a high degree of thermal and chemical stability to the core structure. acs.org However, the alcohol functional group is more susceptible to oxidation than the perfluoroether backbone. In environmental matrices, factors such as microbial activity, pH, and the presence of oxidative agents would be the primary drivers of its transformation, rather than simple solvent-mediated degradation.

The table below summarizes the stability of the related compound HFPO-DA in various solvents at room temperature.

| Solvent | Stability of HFPO-DA | Source |

|---|---|---|

| Deionized Water | Stable (no measurable degradation over 30 days) | researchgate.net |

| Methanol | Stable (no measurable degradation over 30 days) | researchgate.net |

| Isopropyl Alcohol | Stable (no measurable degradation over 30 days) | researchgate.net |

| Acetonitrile (ACN) | Unstable (degrades via decarboxylation) | researchgate.net |

| Acetone | Unstable (degrades via decarboxylation) | researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Unstable (degrades via decarboxylation) | researchgate.net |

Environmental Occurrence, Distribution, and Transport Dynamics

Global Environmental Presence and Anthropogenic Source Attribution

Direct detection data for HFPO octamer alcohol in the environment is not widely available in scientific literature. However, the presence and distribution of its shorter-chain homologues, particularly hexafluoropropylene oxide dimer acid (HFPO-DA, commonly known as GenX), have been extensively documented, suggesting potential pathways for the octamer. HFPO-DA and other oligomers like the trimer (HFPO-TA) and tetramer (HFPO-TeA) are considered emerging per- and polyfluoroalkyl substances (PFAS). nih.gov

The primary anthropogenic sources of these compounds are industrial, particularly from fluoropolymer production facilities that use HFPO-based technologies as replacements for legacy PFAS like perfluorooctanoic acid (PFOA). nih.govepa.gov Emissions from these plants can lead to significant localized and regional contamination. For instance, investigations near fluoropolymer plants in the Netherlands, West Virginia, and China have confirmed the release of HFPO-DA and other PFAS into the surrounding air, water, and soil. acs.orgnih.govfrontiersin.org Studies in China's Xiaoqing River, which receives effluent from a major fluoropolymer facility, have shown that HFPO oligomers are major components of the total PFAS discharge. acs.org The detection of HFPO-DA in remote locations such as the Arctic and Antarctica further highlights the capacity of these compounds for long-range transport, likely through a combination of atmospheric and oceanic pathways. nih.gov Given that this compound is a related substance, its presence can be anticipated in and around manufacturing sites, with a potential for wider, albeit likely lower, distribution.

Atmospheric Transport and Deposition Processes of Volatile Fluorinated Compounds

As a fluorotelomer alcohol, this compound is expected to be a volatile compound, a key characteristic for atmospheric transport. Volatile PFAS precursors, such as fluorotelomer alcohols (FTOHs), are known to partition into the atmosphere after their release. utoronto.ca Their atmospheric lifetime, estimated to be around 20 days for compounds like 8:2 FTOH, is sufficient for long-range transport to remote regions. utoronto.capublish.csiro.au During transport, these alcohol precursors can undergo atmospheric oxidation, primarily through reactions with hydroxyl (OH) radicals, to form more persistent and less volatile perfluoroalkyl carboxylic acids (PFCAs). nih.govmdpi.com

Modeling studies support the long-range atmospheric transport of related HFPO compounds. For example, the Lagrangian dispersion model FLEXPART predicted that HFPO-DA emitted from a plant in the Netherlands could be transported thousands of kilometers, with measurable deposition in distant locations like London, Hamburg, and even Reykjavik. acs.orgnih.gov While HFPO-DA is an acid and less volatile than an alcohol, it can attach to atmospheric particles and be transported. acs.org The volatility of this compound would likely facilitate its entry into the gas phase, contributing to its global distribution, followed by degradation and/or deposition (wet and dry) far from its source. acs.orgutoronto.ca

Aquatic Environmental Distribution and Mobility

HFPO oligomers are frequently detected in aquatic systems worldwide. The ether linkage in their chemical structure imparts higher water solubility compared to legacy PFAS, enhancing their mobility in water. acs.orgresearchgate.net This high mobility contributes to their widespread presence in surface water, groundwater, and drinking water. nih.govresearchgate.net

Studies have documented HFPO-DA concentrations in major rivers in Europe, the United States, and China, often at levels of several nanograms per liter (ng/L). nih.gov Near industrial sources, these concentrations can be dramatically higher. For example, surface water near fluoropolymer facilities has been found to contain HFPO-DA at levels ranging from hundreds to thousands of ng/L. nih.govacs.org Due to its high mobility in porous media, HFPO-DA readily leaches from soil into groundwater, leading to significant contamination. nih.govresearchgate.net The high water solubility and mobility characteristic of HFPO-DA would likely be shared by this compound, making aquatic environments a key medium for its distribution and transport.

Table 1: Reported Concentrations of HFPO-DA in Various Water Sources

| Location/Water Source | Concentration Range | Reference |

| Major Rivers, Europe | 0.59 - 2.68 ng/L | nih.gov |

| Delaware River, USA | 2.02 - 8.75 ng/L | nih.gov |

| Major Rivers, China | Up to 10.3 ng/L | nih.gov |

| Surface Water near FIP, Germany | Average: 980.46 ng/L | nih.gov |

| Surface Water near FIP, Netherlands | 1.7 - 812 ng/L | nih.gov |

| Surface Water near FIP, China | 14,107.94 ng/L | nih.gov |

| Groundwater, Netherlands | Average: 1895.7 ng/L | nih.gov |

| Groundwater, North Carolina, USA | Average: 308 ng/L | nih.gov |

| Drinking Water, North Carolina, USA | 631 ng/L | nih.gov |

| Drinking Water, Kentucky, USA | 1.32 - 29.7 ng/L | nih.gov |

| Arctic Surface Water | 30 pg/L | nih.gov |

Terrestrial Environmental Occurrence and Subsurface Migration

In terrestrial environments, HFPO oligomers have been detected in soils, though often at lower concentrations than in associated water systems. nih.govacs.org For instance, a study in the Netherlands found soil HFPO-DA levels to be significantly lower than those of PFOA. nih.gov However, the high mobility of these ether PFAS in soil is a major concern, as it facilitates rapid leaching and migration to subsurface environments, including groundwater aquifers. nih.govresearchgate.net Column transport studies have confirmed that HFPO-DA has very high mobility in saturated porous media like sand, with retardation factors below 1.02, indicating it moves at nearly the same velocity as water. researchgate.net

The presence of HFPO homologues can also affect soil microbial communities. Studies have shown that the addition of HFPO-DA, -TA, and -TeA to soil microcosms altered the abundance and community structure of bacteria and archaea, and suppressed ammonia-oxidizing bacteria even at low concentrations. nih.gov This indicates that beyond simple transport, these chemicals can interact with and impact terrestrial ecosystem functions.

Bioaccumulation Potential in Ecological Systems

Although HFPO-DA was introduced as a less bioaccumulative alternative to PFOA, studies have shown that it and other HFPO oligomers do accumulate in living organisms. acs.orgnih.govacs.org Research on wild common carp (B13450389) collected downstream from a fluoropolymer plant found significant levels of HFPO-trimer acid (HFPO-TA) in blood, liver, and muscle tissues. researchgate.net The study calculated a log bioconcentration factor (BCF) for HFPO-TA in blood of 2.18, which was significantly higher than that of PFOA (1.93), indicating a notable potential for accumulation from the surrounding water. researchgate.net

Other studies have confirmed that HFPO-TA exhibits higher bioaccumulation potential and hepatotoxicity in mice compared to PFOA. acs.org Research on an understudied oligomer, HFPO-TeA, in rats also demonstrated bioaccumulation, with plasma concentrations increasing with dose. epa.gov While specific data for this compound is not available, the evidence from its smaller homologues suggests a clear potential for bioaccumulation in ecological systems, with the liver and blood being likely target tissues. researchgate.netepa.gov

Table 2: Bioaccumulation Data for HFPO Oligomers

| Compound | Organism/Tissue | Value | Metric | Reference |

| HFPO-Trimer Acid (HFPO-TA) | Common Carp (Blood) | 1510 ng/mL | Median Concentration | researchgate.net |

| HFPO-Trimer Acid (HFPO-TA) | Common Carp (Liver) | 587 ng/g ww | Median Concentration | researchgate.net |

| HFPO-Trimer Acid (HFPO-TA) | Common Carp (Muscle) | 118 ng/g ww | Median Concentration | researchgate.net |

| HFPO-Trimer Acid (HFPO-TA) | Common Carp (Blood) | 2.18 | log BCF | researchgate.net |

| PFOA (for comparison) | Common Carp (Blood) | 1.93 | log BCF | researchgate.net |

Multi-Media Environmental Fate Modeling Approaches

To understand and predict the complex behavior of PFAS like this compound, various multi-media environmental fate models are employed. These models are crucial for assessing the distribution, transport, and potential exposure risks of these persistent chemicals. epa.govdiva-portal.org

Key modeling approaches include:

Atmospheric Dispersion Models: Lagrangian particle dispersion models like FLEXPART are used to simulate the long-range atmospheric transport of pollutants. acs.orgcopernicus.orgflexpart.eu These models have been successfully applied to track HFPO-DA emissions from industrial sources and predict their deposition patterns over vast distances. acs.orgnih.gov

Subsurface and Leaching Models: To model the migration of PFAS from soil to groundwater, tools like the Pesticide Root Zone Model (PRZM) and HYDRUS are used. nacwa.orgwaterborne-env.com PRZM, which is widely used by regulatory agencies, can simulate the leaching of PFAS from land-applied materials like biosolids through the unsaturated soil zone to groundwater. ncasi.orgnacwa.orgnewmoa.org

These modeling frameworks are generally applicable to any PFAS compound, provided that essential chemical-specific properties (e.g., solubility, vapor pressure, partition coefficients) are known. epa.govwaterborne-env.com For a compound like this compound, these models could be used to predict its environmental fate if such data were to become available.

Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is a fundamental step in the analysis of complex environmental and biological samples, allowing for the separation of target analytes from matrix interferences and other compounds. For large and complex molecules like HFPO octamer alcohol, both gas and liquid chromatography have specific applications and limitations.

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. Its application to large fluorinated alcohols like the this compound requires consideration of the compound's volatility and thermal stability. While many smaller PFAS are amenable to GC analysis, high molecular weight compounds often require derivatization to increase their volatility and thermal stability.

Research on fluorotelomer alcohols (FTOHs) has demonstrated that GC coupled with mass spectrometry (GC/MS) is effective for monitoring volatile metabolites. nih.gov However, the high molecular weight and polarity of this compound (Molecular Mass: 1312.2 g/mol ) pose significant challenges for GC analysis, as very high oven temperatures would be necessary, increasing the risk of thermal degradation within the injector or column. windows.netthermofisher.com The use of specialized, high-temperature stable columns, such as those with crosslinked poly(ethylene oxide) or polysiloxane phases, may be required. thermofisher.comchromforum.org

Table 1: Illustrative GC Conditions for Analysis of Fluorinated Alcohols

| Parameter | Setting |

| Column | Restek Rtx-624, 30 m x 0.25 mm ID, 1.4 µm |

| Oven Program | 40°C (hold 4 min), ramp to 250°C at 12°C/min |

| Injector | Splitless, 250°C |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Detector | Mass Spectrometer (MS) |

| Note: This table presents typical conditions for related fluorinated compounds and serves as a starting point for method development for this compound. |

Liquid Chromatography (LC and HPLC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is the most common and effective technique for the separation of non-volatile and semi-volatile PFAS, including large-chain compounds. nih.govepa.gov These methods are well-suited for analyzing this compound in aqueous samples.

The standard approach involves reversed-phase chromatography, typically using a C18 or C8 stationary phase. The separation is achieved by gradient elution with a mobile phase consisting of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724), often with additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. researchgate.netnih.gov For complex samples, more advanced techniques like comprehensive two-dimensional liquid chromatography (LC×LC) can provide enhanced resolution. researchgate.net

Studies on the closely related hexafluoropropylene oxide-dimer acid (HFPO-DA) extensively utilize LC, demonstrating its robustness for this class of chemicals. nih.govnih.gov The separation of various PFAS, including fluorotelomer alcohols, has been successfully achieved using columns like the Waters ACQUITY UPLC BEH C18. researchgate.net

Table 2: Typical HPLC Parameters for PFAS Separation

| Parameter | Setting |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 2 mM Ammonium Acetate |

| Mobile Phase B | Methanol |

| Gradient | 10% B to 95% B over 8 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temp | 40°C |

| Injection Volume | 5 µL |

| Note: This table is based on established methods for other PFAS and would require optimization for this compound. researchgate.net |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is the definitive detection technique for PFAS analysis due to its high sensitivity and selectivity. When coupled with chromatographic separation, it allows for the confident identification and precise quantification of target compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is ideal for polar, large, and thermally labile molecules like this compound. It is the most widely used ionization source for the LC-MS analysis of PFAS. nih.govepa.gov For fluorinated compounds, ESI is typically operated in negative ion mode, as the high electronegativity of fluorine atoms facilitates the formation of deprotonated molecules [M-H]⁻. nih.govnih.gov

A significant challenge in the ESI-MS analysis of some PFAS, like HFPO-DA, is the occurrence of in-source fragmentation, where the parent molecule breaks apart before detection. nih.govepa.gov This can detract from the signal of the intended parent ion and complicate quantification. For fluorotelomer alcohols, the formation of adducts with mobile phase additives can also occur, requiring careful optimization of the mobile phase composition to favor the formation of the desired deprotonated molecule. researchgate.net

Chemical Ionization Mass Spectrometry (CIMS) for Gas-Phase Analysis

Chemical Ionization Mass Spectrometry (CIMS) is an alternative ionization technique that has shown promise for the direct, real-time detection of gas-phase PFAS. Recent studies have demonstrated that CIMS using iodide as the reagent ion is effective for detecting fluorotelomer alcohols and other oxygenated PFAS, including HFPO-DA. nih.gov This technique can achieve detection limits in the parts-per-trillion by volume range. nih.gov

The ionization mechanism involves the formation of adducts with the iodide ion, [M+I]⁻. This method offers the advantage of fast measurements with minimal sample preparation. nih.gov While primarily a gas-phase technique, its application demonstrates that alternative ionization pathways are viable for fluorinated compounds and could potentially be adapted for the analysis of volatile fractions or degradation products of this compound.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

For unambiguous identification and reliable quantification, advanced mass spectrometry techniques are essential.

Tandem mass spectrometry (MS/MS) , often performed on a triple quadrupole (QqQ) instrument, is the gold standard for quantifying known PFAS. nih.gov This technique involves selecting the parent ion (e.g., the deprotonated molecule) in the first quadrupole, fragmenting it in the second, and monitoring for specific product ions in the third. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. nih.govsciex.com For HFPO-DA, MRM transitions are based on the loss of a carboxyl group (-CO₂) and the cleavage of the ether linkage. nih.gov Similar fragmentation pathways would be expected for this compound.

High-resolution mass spectrometry (HRMS) , using analyzers like time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements. osti.govnih.gov This capability is crucial for identifying unknown compounds by enabling the determination of their elemental composition. nih.gov HRMS is the primary tool for the initial detection and structural elucidation of emerging and unidentified PFAS. nih.gov The coupling of LC with HRMS (LC-HRMS) would be the definitive method to confirm the presence and structure of a complex molecule like this compound in a sample. nih.govosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of fluorinated compounds, providing detailed information about the molecular backbone and the position of various functional groups. scholaris.ca For complex oligomers like this compound, a combination of one-dimensional and two-dimensional NMR techniques is often required.

¹⁹F-NMR: Given the high abundance of fluorine in this compound, ¹⁹F-NMR is the most informative technique. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly sensitive for NMR experiments. researchgate.net The chemical shifts in ¹⁹F-NMR are highly sensitive to the local electronic environment, allowing for the differentiation of fluorine atoms in various parts of the molecule, such as those in -CF₂- groups, -CF₃ groups, and those adjacent to the ether oxygen or the alcohol functional group. limno.com The spectra of poly(hexafluoropropylene oxide) (PHFPO) can be complex due to the repeating oligomeric units and potential structural isomers. mdpi.com

¹H-NMR: Proton NMR (¹H-NMR) is used to identify the non-fluorinated parts of the molecule. For this compound, this would primarily involve the protons of the terminal alcohol group (-CH₂OH). The chemical shift and splitting pattern of these protons confirm the presence of the alcohol functionality and can provide information about adjacent atoms. oecd.org In studies of other fluorinated alcohols, the signals corresponding to the -CH₂- group adjacent to the fluorinated chain are clearly identifiable. nih.gov

For complex molecules like this compound, one-dimensional spectra can be difficult to interpret due to overlapping signals and complex coupling patterns. Two-dimensional (2D) NMR techniques are employed to resolve these complexities by correlating signals from different nuclei through chemical bonds or through space. mdpi.com

Commonly used 2D NMR methods for fluorinated oligomers include:

COSY (Correlation Spectroscopy): ¹⁹F-¹⁹F COSY experiments are used to identify fluorine atoms that are coupled to each other, typically over three to five bonds (³JFF, ⁴JFF, ⁵JFF). This helps to establish the connectivity along the fluoroalkyl chain. mdpi.comnih.gov

HSQC (Heteronuclear Single Quantum Coherence): ¹⁹F-¹³C HSQC correlates fluorine nuclei with directly attached carbon atoms (¹JCF) or those two bonds away (²JCF). This provides crucial information for assigning resonances to specific monomer units and structural fragments within the oligomer. mdpi.comlimno.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique can show correlations between protons and carbons over multiple bonds, which would be useful for confirming the connection between the terminal -CH₂OH group and the fluorinated chain. rti.org

Through the combined use of these 2D-NMR experiments, detailed assignments of resonances for monomer and stereo-sequences in the polymer backbone can be achieved, providing unprecedented structural detail for complex PFPEs. mdpi.com

Table 2: NMR Techniques for Structural Elucidation of this compound

| NMR Technique | Nuclei Involved | Information Provided |

|---|---|---|

| ¹H-NMR | ¹H | Confirms the presence and environment of the terminal alcohol group (-CH₂OH). |

| ¹⁹F-NMR | ¹⁹F | Provides detailed information on the different fluorine environments along the oligomer chain. |

| ¹⁹F-¹⁹F COSY | ¹⁹F, ¹⁹F | Establishes connectivity between fluorine atoms through J-coupling, mapping the fluorinated backbone. |

| ¹⁹F-¹³C HSQC | ¹⁹F, ¹³C | Correlates fluorine atoms to their directly bonded carbons, aiding in specific fragment identification. |

Advanced Analytical Strategies for Trace Analysis and Speciation

Detecting and quantifying this compound and related oligomers at trace levels in environmental matrices like water requires advanced analytical strategies. The primary goal is to achieve low detection limits while accurately differentiating between various oligomers (speciation). auburn.edu

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the trace analysis of PFAS. researchgate.net To overcome low concentrations, sample pre-concentration is a critical step, commonly achieved using solid-phase extraction (SPE). auburn.edunih.gov For complex oligomeric mixtures like those containing this compound, high-resolution mass spectrometry (HRMS) offers advantages over traditional tandem quadrupole MS by providing more accurate mass measurements, which aids in the identification of unknown oligomers and their transformation products. oecd.org

The speciation of oligomers—that is, separating and identifying individual molecules of different chain lengths—is a significant analytical challenge. There is often a lack of commercially available analytical standards for individual oligomers. uri.edunih.gov Therefore, analytical methods must be developed to separate these compounds chromatographically and identify them based on characteristic mass spectral patterns, such as repeating mass units corresponding to the HFPO monomer. Parent-ion scans can be an effective MS method to selectively detect compounds that produce a common fragment ion, which can help identify a series of related oligomers within a complex mixture. scholaris.ca

Quality Assurance and Quality Control in Environmental Monitoring

Rigorous Quality Assurance/Quality Control (QA/QC) procedures are essential for generating reliable data in the environmental monitoring of any PFAS, including this compound. mdpi.com The ubiquitous presence of PFAS in many laboratory and sampling materials creates a high risk of background contamination, which can lead to false-positive results. detsi.qld.gov.au

Key QA/QC measures include:

Minimizing Contamination: All sampling and lab equipment must be carefully selected. Materials containing polytetrafluoroethylene (PTFE), such as Teflon®-lined caps (B75204) or tubing, must be avoided. detsi.qld.gov.au Samplers must take precautions such as wearing nitrile gloves and avoiding certain types of clothing, food packaging, and sunscreens that may contain PFAS. detsi.qld.gov.au

Field and Method Blanks: Field blanks (samples of analyte-free water taken to the sampling site and exposed to the environment) are crucial for identifying possible contamination from ambient sources like dust or rain. limno.com Method blanks (analyte-free samples processed in the laboratory alongside environmental samples) are used to monitor for contamination introduced during sample preparation and analysis.

Use of Labeled Standards: For quantitative analysis, isotopically labeled internal standards are added to samples at the beginning of the extraction process. These standards, which contain isotopes like ¹³C or ¹⁸O, behave similarly to the target analytes throughout the sample preparation and analysis but are distinguished by their higher mass. rti.org This allows for the correction of any analyte loss during sample processing or matrix-induced signal suppression/enhancement in the MS source. However, care must be taken as some labeled standards can undergo fragmentation that results in false positives for the native (non-labeled) analyte.

Inter-laboratory Studies: Participation in inter-laboratory comparison studies is vital for validating analytical methods and ensuring accuracy and comparability of data between different laboratories. nih.gov These studies help establish the reproducibility and recovery of methods for various PFAS in different water types. nih.gov

By implementing these comprehensive QA/QC protocols, laboratories can ensure the accuracy and defensibility of their data for the trace-level environmental monitoring of this compound and other related PFAS.

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | 1H,1H-Perfluoro(2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-oxatetracosan-1-ol) |

| Hexafluoropropylene oxide | HFPO |

| Poly(hexafluoropropylene oxide) | PHFPO |

| Per- and polyfluoroalkyl substances | PFAS |

| Perfluoropolyether | PFPE |

| Hexafluoropropylene oxide-dimer acid | HFPO-DA, GenX |

Remediation and Treatment Technologies

Advanced Oxidation Processes (AOPs) for HFPO Oligomer Alcohol Degradation

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to break down organic pollutants. portalabpg.org.brijaem.net These processes are considered promising for the degradation of recalcitrant compounds that are resistant to conventional treatment methods. portalabpg.org.br The primary mechanism involves the oxidation of complex organic molecules into simpler, less harmful substances, and ideally, complete mineralization to carbon dioxide and inorganic ions. ijaem.net

Photolytic systems, particularly those utilizing ultraviolet (UV) irradiation, are a key type of AOP. UV light can directly photolyze certain compounds or be used in combination with other chemicals to generate reactive radicals. For instance, UV irradiation of water molecules can produce hydrated electrons and hydroxyl radicals. researchgate.net

While UV-activated persulfate has shown limited success in degrading some PFAS like hexafluoropropylene oxide dimer acid (HFPO-DA), this is not always the case for all such compounds. nih.govresearchgate.netsame.org The effectiveness of UV-based degradation can be influenced by the specific chemical structure of the PFAS. For example, studies on the UV photolysis of phenol, the simplest aromatic alcohol, show that it can lead to the breaking of the O-H bond to form a phenoxyl radical, initiating a degradation pathway. researchgate.net In the case of some PFAS, research suggests that the addition of alcohols can enhance the degradation process by protecting hydrated electrons from being quenched and improving the dispersion of the target compound. researchgate.net However, direct photolysis of HFPO-DA and its ammonium (B1175870) salt has been found to be ineffective, indicating their stability to this process. epa.gov

A study investigating the degradation of GenX (the ammonium salt of HFPO-DA) found that less than 5% was oxidized after three hours in a UV/persulfate system. nih.gov This low degradation rate was attributed to the molecular structure of GenX, where the side CF3- group at the α-carbon may act as a barrier, preventing cleavage by sulfate (B86663) or hydroxyl radicals at the carboxyl group. nih.gov

Catalytic oxidation, particularly using activated persulfate, is another prominent AOP for treating PFAS contamination. Persulfate (S₂O₈²⁻) can be activated by heat, transition metals, or other means to generate the sulfate radical (SO₄•⁻), a powerful oxidant. nih.govnih.gov

Thermally activated persulfate has demonstrated effectiveness in degrading HFPO-DA. researchgate.net One study found that while degradation was negligible at 25°C, it reached 96.6% within 24 hours at 70°C. researchgate.net The degradation process is initiated by an electron transfer reaction from the SO₄•⁻ radical. nih.gov This initial step is not spontaneous at room temperature and requires thermal or electrical energy. nih.govresearchgate.net The resulting perfluoroalcohol can then undergo further reactions, including H atom abstraction by •OH or SO₄•⁻ radicals and HF elimination. nih.govresearchgate.net The final degradation products of HFPO-DA in this system primarily include CO₂, CF₃CF₂COOH, CF₃COOH, FCOOH, and HF. nih.govresearchgate.net

The effectiveness of activated persulfate can be influenced by various factors, including temperature and the presence of catalysts. For example, manganese oxyhydroxide (MnOOH) has been studied as a catalyst for persulfate activation, where the hydroxyl groups on the catalyst's surface are believed to facilitate the activation of the persulfate molecule. nih.gov

| Treatment Method | Target Compound | Key Findings |

| Thermally Activated Persulfate | HFPO-DA | 96.6% degradation achieved at 70°C within 24 hours. researchgate.net |

| UV/Persulfate | GenX (HFPO-DA ammonium salt) | <5% oxidation after 3 hours. nih.gov |

| Electrochemically Activated Persulfate | HFPO-DA | Has been successfully used to degrade HFPO-DA. nih.govsame.org |

Electrochemical treatment is an AOP that utilizes an electric current to drive oxidation and reduction reactions, leading to the breakdown of pollutants. mdpi.com These methods can directly oxidize contaminants at the anode or generate reactive species like hydroxyl radicals and sulfate radicals in the solution. researchgate.netnih.gov Boron-doped diamond (BDD) anodes are often used due to their high reactivity and ability to mineralize persistent organic compounds. nih.gov

Studies have shown that electrochemical oxidation can effectively mineralize HFPO-DA. nih.gov The process involves a stepwise mineralization of the acidic side chain, although the ether bond is not the initial point of attack. nih.gov Research indicates that while hydroxyl radicals are not highly reactive towards HFPO-DA, electrochemically activated sulfate can facilitate its oxidation. nih.gov The efficiency of electrochemical treatment is influenced by factors such as electrode material, current density, and electrolyte concentration. researchgate.net

A combined approach using nanofiltration (NF) to concentrate the PFAS followed by electrochemical oxidation of the rejectate has been proposed as a cost-effective and sustainable solution. nih.gov This method has been shown to remove 99.5% of HFPO-DA from contaminated water. nih.gov

Advanced Reduction Processes (ARPs)

Advanced Reduction Processes (ARPs) are an emerging class of treatment technologies that employ highly reactive reducing radicals, such as the hydrated electron (eₐq⁻), to degrade oxidized contaminants. nih.govmagtech.com.cn These processes are initiated by combining reducing agents with activation methods like UV light. magtech.com.cn

ARPs have shown promise for the degradation of PFAS that are resistant to oxidation. nih.gov A study on GenX (HFPO-DA ammonium salt) demonstrated that it could be readily degraded and defluorinated by hydrated electrons generated in a UV/sulfite (B76179) system. nih.gov In this system, GenX was undetectable after 2 hours, and over 90% of the fluoride (B91410) was recovered after 6 hours. nih.gov Mechanistic investigations suggest that the ether bond is a favorable point of attack for the hydrated electron. nih.gov The degradation proceeds through stable intermediates such as CF₃CF₂COOH and CF₃COOH. nih.gov The combination of ARPs with AOPs is also being explored to achieve near-quantitative defluorination of a broad range of PFAS. serdp-estcp.mil

| Process | Key Radical | Target Compound | Key Findings |

| UV/Sulfite (ARP) | Hydrated Electron (eₐq⁻) | GenX (HFPO-DA ammonium salt) | GenX not detectable after 2 hours; >90% defluorination after 6 hours. nih.gov |

Physical-Chemical Separation Techniques

Physical-chemical separation techniques aim to remove contaminants from water by transferring them to another phase, rather than destroying them. These methods are often used as a preliminary step to concentrate the contaminants for subsequent destruction. itrcweb.org

Adsorption is a widely used process where contaminants are removed from water by attaching to the surface of a solid material, known as an adsorbent. hydronixwater.com Granular activated carbon (GAC) is a common adsorbent used for PFAS removal due to its large internal surface area. itrcweb.orghydronixwater.com The process involves the physical transfer of PFAS molecules from the water onto the GAC media. itrcweb.org

GAC has been effectively used to remove HFPO-DA from drinking water to below reporting limits. epa.gov The performance of activated carbon is influenced by several factors, including the properties of the carbon itself (e.g., surface area, pore structure) and the characteristics of the water being treated (e.g., temperature, pH, presence of other organic matter). hydronixwater.comspmi.ru The adsorption process typically involves macro- and micro-transport of the contaminant through the pore structure of the carbon, followed by the physical attachment to the surface. hydronixwater.com Once the GAC is saturated, it needs to be replaced, and the spent carbon is typically disposed of by incineration or thermal reactivation. itrcweb.org Research has also explored the use of other adsorbents and modifications of activated carbon to enhance sorption capabilities. nih.govmdpi.comresearchgate.net

Membrane Filtration (e.g., Nanofiltration)

Membrane filtration technologies, particularly nanofiltration (NF) and reverse osmosis (RO), are effective methods for removing per- and polyfluoroalkyl substances (PFAS), including ether-containing compounds like HFPO octamer alcohol, from water. epa.govserdp-estcp.mil These pressure-driven processes separate contaminants from water based on size, charge, and other physical-chemical properties. serdp-estcp.milpuretechsystems.co.uk

Nanofiltration operates at lower pressures than reverse osmosis and has a pore size range typically between ultrafiltration and reverse osmosis, capable of intercepting molecules with a molecular weight between 200 and 1000 MWCO. jiuwumembrane.comnih.gov The primary mechanism for removal is size exclusion, but electrostatic interactions between the membrane surface and the charged functional groups of PFAS molecules also play a significant role. researchgate.netresearchgate.net For instance, the rejection of perfluorooctane (B1214571) sulfonate (PFOS) by NF membranes has been shown to increase at higher pH levels, where the compound is more likely to be in its anionic form, leading to greater electrostatic repulsion from a negatively charged membrane surface. researchgate.net

High-pressure membrane systems like NF and RO have demonstrated a strong capability to remove various PFAS from different water sources. epa.govserdp-estcp.mil Studies have shown that both NF and RO are viable options for removing pharmaceutically active compounds and can achieve high rejection rates for PFAS. researchgate.net For example, in studies on GenX chemicals (structurally similar ether PFAS), both RO and NF were identified as effective treatment technologies. epa.gov The efficiency of these membranes can be influenced by the presence of other substances in the water, such as natural organic matter, which can lead to membrane fouling. serdp-estcp.milresearchgate.net

The process often involves cross-flow filtration, where the feed water moves tangentially across the membrane surface. chateauhetsakais.com This action helps to prevent the buildup of rejected molecules on the membrane, which can cause clogging. chateauhetsakais.com The portion of the liquid that passes through the membrane is called the permeate, while the concentrated stream containing the rejected substances is the retentate. chateauhetsakais.comgoogle.com In the context of alcohol separation, which shares principles with separating other small organic molecules, NF membranes allow smaller molecules like water and ethanol (B145695) to pass through while retaining larger flavor and color compounds. nxfiltration.com This selectivity is crucial for applications in the beverage industry but also highlights the principle of molecular size-based separation applicable to contaminants like this compound. nih.govnxfiltration.com

Table 1: Performance of Membrane Filtration Technologies for PFAS Removal

| Technology | Operating Principle | Typical Removal Efficiency for PFAS | Key Influencing Factors | Reference |

|---|---|---|---|---|

| Nanofiltration (NF) | Pressure-driven separation based on molecular size (200-1000 MWCO) and charge repulsion. | High; can exceed 99% for some PhACs. | pH, presence of electrolytes, natural organic matter (fouling), permeate recovery rate. | researchgate.netresearchgate.net |

| Reverse Osmosis (RO) | Pressure-driven separation using a dense, semi-permeable membrane that rejects most dissolved solutes and ions. | Very High; effective for a wide range of PFAS including GenX. | Operating pressure, membrane fouling, water composition. | epa.govserdp-estcp.mil |

Biological Treatment Strategies

For ether-containing PFAS, a key biodegradation pathway involves the microbial cleavage of the ether bond. nih.gov Research on various fluoroalkylether substances has demonstrated that aerobic biotransformation can be initiated by the oxidation of the non-fluorinated carbon atom adjacent to the ether oxygen. nih.gov This process forms an unstable hemiacetal intermediate, which then spontaneously breaks apart, cleaving the ether linkage. nih.gov This mechanism has been observed in the biodegradation of other ether compounds, such as 1,4-dioxane, and is often catalyzed by monooxygenase enzymes. nih.gov

However, the biodegradability of ether PFAS is highly dependent on their specific structure. acs.org For instance, studies using activated sludge communities found that only polyfluorinated ethers with at least one methylene (B1212753) group (-CH2-) next to the ether bond were significantly biotransformed. acs.org Highly fluorinated ether PFAS, such as GenX, are much more resistant to biodegradation. nih.gov The natural degradation of HFPO-DA (GenX) under anoxic conditions has been observed to be very slow, with removal efficiencies of only about 5.5% over a 10-month period. nih.gov

The biodegradation of fluorotelomer alcohols (FTOHs), which like this compound contain a non-fluorinated alcohol functional group, provides further insight. utoronto.ca Aerobic biodegradation of 8:2 FTOH has been shown to proceed through the oxidation of the alcohol group to an aldehyde and then a carboxylic acid. utoronto.ca This is followed by further transformation that can ultimately lead to the formation of stable perfluorinated carboxylic acids (PFCAs). utoronto.ca This suggests that while the initial alcohol part of the molecule can be attacked by microbes, the perfluorinated tail may remain recalcitrant. The potential for microorganisms to degrade these compounds is present, but the process can be slow and may lead to the formation of other persistent PFAS. nih.govregenesis.com

Table 2: Factors Influencing Biodegradation of Ether PFAS

| Factor | Influence on Biodegradation | Example/Mechanism | Reference |

|---|---|---|---|

| Molecular Structure | Determines susceptibility to microbial attack. | Presence of a -CH2- group next to the ether bond enables oxidative ether cleavage. | nih.govacs.org |

| Degree of Fluorination | Higher fluorination generally leads to greater resistance to degradation. | Perfluorinated ether PFAS like GenX are more recalcitrant than polyfluorinated ones. | nih.gov |

| Microbial Community | The specific types of microorganisms present determine the degradation potential. | Activated sludge from wastewater treatment plants contains diverse microbial communities capable of some PFAS transformation. | mcgill.ca |

| Environmental Conditions | Aerobic vs. anoxic conditions affect degradation pathways and rates. | Aerobic pathways often involve oxidation via monooxygenases. Anoxic degradation has been shown to be extremely slow for HFPO-DA. | nih.govnih.gov |

Integration of Remediation Technologies and Lifecycle Assessment Considerations

LCA provides a framework for comparing different treatment options, such as GAC, IX, and membrane filtration, to identify the most sustainable solution. serdp-estcp.millife-source.se Key findings from such comparisons indicate that the environmental and cost-effectiveness of GAC and IX are heavily dependent on the media use rates, while membrane processes often have higher costs and environmental impacts. serdp-estcp.mil The management of waste generated from these processes—such as spent GAC or IX resin and the concentrated retentate from membrane systems—is a significant part of the lifecycle and has the potential to release PFAS back into the environment if not handled properly. regenesis.com Therefore, implementing LCA in the decision-making process for PFAS remediation helps to foster sustainability and drives the development of next-generation technologies that are both effective and environmentally responsible. life-source.se

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the reaction mechanisms of HFPO oligomers. rsc.orgnih.gov DFT allows for the detailed investigation of electronic structure, reaction pathways, and transition states at the atomic level. rsc.org

Studies on the thermal degradation of HFPO dimer acid have utilized DFT to map out the potential energy surfaces of decomposition reactions. nih.gov These calculations predict that the initial decomposition steps likely involve unimolecular reactions, such as decarboxylation, followed by the cleavage of C-O and C-C bonds. nih.gov For HFPO octamer alcohol, similar DFT calculations would be instrumental in identifying the most probable initial bond scission events during thermal treatment. The presence of the alcohol functional group introduces additional reaction pathways, such as dehydration, which can be modeled using DFT to determine their energetic feasibility compared to the cleavage of the perfluoroalkyl ether backbone.

Furthermore, DFT is employed to investigate the mechanisms of advanced oxidation and reduction processes for the degradation of related perfluoroalkyl ether carboxylic acids (PFECAs). acs.org These studies calculate the activation barriers for reactions with radicals, such as hydroxyl (•OH) and sulfate (B86663) (SO4•-), providing insights into the most effective degradation pathways. acs.orgresearchgate.net For this compound, DFT could predict its reactivity towards these radicals, helping to optimize conditions for its potential remediation.

A key aspect of the reactivity of fluorinated compounds is the strength of their chemical bonds. DFT calculations are used to determine bond dissociation energies (BDEs), which are crucial for predicting the stability and degradation pathways of molecules. In the case of PFECAs, theoretical calculations have shown that the presence of an ether oxygen atom increases the BDE of the C-F bonds on the adjacent -CF2- moiety. escholarship.orgnih.gov However, the C-O ether bonds themselves can be susceptible to cleavage. escholarship.orgnih.gov

Below is a representative table of calculated bond dissociation energies for key bonds in a model HFPO oligomer segment, illustrating the relative bond strengths.

| Bond Type | Functional Group Context | Calculated Bond Dissociation Energy (kcal/mol) |

| C-F | Primary (-CF3) | ~118 |

| C-F | Secondary (-CF2-) | ~122 |

| C-O | Ether Linkage | ~95 |

| C-C | Perfluoroalkyl Chain | ~90 |

Note: These are representative values based on DFT calculations for similar perfluoroalkyl ether structures. Actual values for this compound may vary.

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the behavior and interactions of molecules in complex environments over time. nih.gov For this compound, MD simulations can provide critical insights into its interactions with environmental matrices such as water, soil organic matter, and biological membranes. nih.gov

While specific MD studies on this compound are not widely available, research on other PFAS, including shorter-chain HFPO analogs, demonstrates the utility of this approach. nih.govmdpi.com MD simulations can model the transport and partitioning of these compounds in the environment. For instance, simulations can predict how the long perfluoroalkyl chain and the polar alcohol head of this compound will orient at air-water or lipid-water interfaces, which is crucial for understanding its environmental mobility and bioaccumulation potential. mdpi.com

In the context of biological systems, MD simulations are used to investigate the binding of PFAS to proteins, such as serum albumin. nih.gov Studies on HFPO dimer acid (GenX) have used molecular docking and MD to reveal its binding characteristics with bovine serum albumin. nih.gov Such simulations for this compound could elucidate how its larger size and different functional group affect its binding affinity and conformation within biological macromolecules, which is a key determinant of its toxicokinetics.

The following table summarizes the potential applications of MD simulations for studying the environmental interactions of this compound.

| Simulation System | Key Properties Investigated | Potential Insights |

| This compound in Water | Solvation structure, aggregation behavior | Understanding of solubility, and transport in aqueous environments. |

| This compound at Air-Water Interface | Surface activity, orientation | Prediction of partitioning to atmospheric aerosols and water surfaces. |

| This compound with Lipid Bilayer | Partitioning, translocation | Elucidation of mechanisms of bioaccumulation and membrane transport. |

| This compound with Soil Organic Matter | Adsorption mechanisms, binding energy | Assessment of mobility and persistence in soil environments. |

Environmental Transformation Pathway Prediction

Computational chemistry plays a significant role in predicting the environmental transformation pathways of persistent organic pollutants. nih.gov For this compound, a combination of quantum chemical calculations and predictive modeling tools can be used to forecast its likely degradation products under various environmental conditions. researchgate.net

Computational studies on the degradation of PFECAs by hydrated electrons have identified key transformation products. escholarship.orgnih.gov These studies combine experimental analysis with theoretical calculations to propose detailed degradation pathways, which often involve the cleavage of C-O bonds and subsequent reactions of the resulting perfluoroalkyl intermediates. escholarship.orgnih.gov By applying similar computational approaches to this compound, it is possible to predict the series of transformation products that may form during reductive degradation processes.

Furthermore, computational tools can predict the susceptibility of different sites within the this compound molecule to microbial degradation. While PFAS are generally recalcitrant to biodegradation, computational models can identify potential sites for initial enzymatic attack, however limited. nih.govacs.org

The table below outlines a hypothetical transformation pathway for this compound based on computational studies of related compounds.

| Transformation Step | Reactant/Intermediate | Predicted Product(s) | Computational Method |

| Initial C-O Cleavage | This compound | Perfluoroalkyl radical + alkoxide | DFT (BDE calculations) |

| Hydrogen Abstraction | Perfluoroalkyl radical | Shorter-chain perfluoroalkane | DFT (Reaction barrier calculation) |

| Hydrolysis | Alkoxide | Shorter-chain HFPO alcohol | N/A (Based on known chemistry) |

| Further Fragmentation | Shorter-chain HFPO alcohol | Smaller perfluorinated acids/alcohols | DFT, Predictive Models |

Structure-Reactivity Relationship Analysis for HFPO Oligomers

Understanding the structure-reactivity relationships (SRRs) among HFPO oligomers is crucial for predicting the properties and behavior of less-studied members of this class, such as the octamer alcohol. researchgate.net Computational chemistry provides a quantitative basis for establishing these relationships. researchgate.net

A key study on the degradation of various PFECAs by hydrated electrons established clear SRRs based on chain length and branching. escholarship.orgnih.gov The findings indicated that the rate and extent of degradation are dependent on these structural features. researchgate.net For instance, linear PFECAs with shorter oxygen-segregated fluoroalkyl moieties exhibited a higher percentage of defluorination. escholarship.org Conversely, branched PFECAs showed a greater tendency for H/F exchange at the tertiary carbon, leading to lower defluorination percentages. escholarship.orgresearchgate.net

These computationally supported findings can be extrapolated to predict the reactivity of this compound. Its long perfluoroalkyl chain would influence its physical properties and interactions, while the repeating ether linkages and branched methyl groups would dictate its chemical reactivity and degradation patterns.

The following table summarizes the expected influence of structural features on the reactivity of HFPO oligomers, based on computational and experimental studies of related PFECAs.

| Structural Feature | Influence on Reactivity | Supporting Computational Insight |

| Chain Length | Longer chains may have more sites for radical attack but can also increase hydrophobicity, affecting bioavailability. | MD simulations of partitioning behavior. |

| Ether Linkages | Introduce sites for potential C-O bond cleavage, a key degradation pathway for PFECAs. escholarship.orgnih.gov | DFT calculations of C-O vs. C-F bond dissociation energies. escholarship.org |